N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is known for its biological activity, and a sulfonylbenzamide group, which enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Phthalazinone Core: This step involves the reaction of 4-methylphthalazin-1(2H)-one with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in a suitable solvent.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with 4-fluoro-3-(methoxycarbonyl)phenylboronic acid in the presence of a catalyst and base.
Hydrolysis: The resulting ester is hydrolyzed to form the corresponding carboxylic acid.
Final Condensation: The carboxylic acid is then reacted with cyclopropyl(piperazine-1-yl)methyl ketone hydrochloride in the presence of a condensing agent and base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing impurities. The process involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The phthalazinone core is known to inhibit certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: Shares a similar phthalazinone core but differs in its functional groups.
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbenzamide: Similar structure but with a phenyl group instead of a sulfonylbenzamide group.
Uniqueness
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its combination of a phthalazinone core and a sulfonylbenzamide group, which enhances its chemical stability and potential biological activity .
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-19(21-13-18-16-5-1-2-6-17(16)20(26)23-22-18)14-7-9-15(10-8-14)29(27,28)24-11-3-4-12-24/h1-2,5-10H,3-4,11-13H2,(H,21,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFZRKEORXLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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